molecular formula C13H12O2 B135512 Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- CAS No. 61249-00-1

Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-

Cat. No.: B135512
CAS No.: 61249-00-1
M. Wt: 200.23 g/mol
InChI Key: QYYCPWLLBSSFBW-NSHDSACASA-N
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Description

Chemical Identity and Structure "Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-" (CAS 2461-42-9), also known as (S)-Glycidyl 1-naphthyl ether, is a chiral epoxide with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol . Its structure consists of an oxirane (epoxide) ring substituted with a methyl group linked to a 1-naphthalenyloxy moiety. The (S)-enantiomer is distinguished by its stereochemistry, which influences its reactivity and biological interactions.

Synthesis and Characterization
The compound is synthesized via epoxidation of allyl 1-naphthyl ether or through nucleophilic ring-opening reactions of epichlorohydrin derivatives. Key analytical data include:

  • ¹H-NMR (CDCl₃): δ 2.86 (dd, J = 5.0, 2.7 Hz, 1H), 2.98 (dd, J = 5.0, 4.1 Hz, 1H), 3.51 (m, 1H), 4.14–4.40 (m, 2H), and aromatic protons at δ 6.84–8.41 .

Applications
Primarily used as a pharmaceutical intermediate, it is advised against applications involving food contact due to safety concerns .

Properties

IUPAC Name

(2S)-2-(naphthalen-1-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCPWLLBSSFBW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210153
Record name Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61249-00-1
Record name (2S)-2-[(1-Naphthalenyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61249-00-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl 1-naphthyl ether, (S)-
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Record name Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-
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Record name Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2S)
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Record name GLYCIDYL 1-NAPHTHYL ETHER, (S)-
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Preparation Methods

Step 1: Etherification of α-Naphthol

α-Naphthol reacts with epichlorohydrin in a 1:1 molar ratio in the presence of sodium hydroxide (10–20% w/v) at 60–80°C for 4–6 hours. The intermediate 1-chloro-3-(1-naphthyloxy)-2-propanol forms with yields of 70–85%.

Key Variables:

  • Solvent: Toluene or dichloromethane

  • Base: NaOH or KOH

  • Temperature: 60–80°C

Step 2: Cyclization to Oxirane

The intermediate undergoes intramolecular cyclization under alkaline conditions (pH 10–12) at 25–40°C. Sodium hydroxide (2–5 eq) in aqueous ethanol facilitates ring closure, yielding the racemic oxirane derivative.

Reaction Conditions:

  • Time: 2–4 hours

  • Yield: 60–75%

  • Purity: 90–95% (requires chromatography)

Enantioselective Synthesis

The (S)-enantiomer is obtained through resolution or asymmetric synthesis. Patent EP0486478A2 highlights stereocontrol via chiral catalysts.

Chiral Resolution

Racemic oxirane is resolved using (−)-di-p-toluoyl-D-tartaric acid in ethanol. The (S)-enantiomer precipitates as a diastereomeric salt, achieving 98% enantiomeric excess (ee) after recrystallization.

Optimization Data:

ParameterValue
Resolving Agent1.2 eq (−)-DTTA
SolventEthanol/Water (3:1)
Temperature0–5°C
Recovery Yield35–40%

Catalytic Asymmetric Epoxidation

Jacobsen’s Mn(III)–salen catalysts enable direct epoxidation of 1-naphthyl allyl ether. This method achieves 80–90% ee but requires stringent anhydrous conditions.

Catalyst System:

  • Catalyst: (R,R)-Mn(III)–salen (5 mol%)

  • Oxidant: NaOCl (2 eq)

  • Solvent: Dichloromethane

  • Yield: 50–60%

Industrial-Scale Production

Industrial protocols optimize cost and throughput while maintaining enantiopurity.

Continuous Flow Reactor Design

A 2021 patent (DE2651083) describes a continuous process with:

  • Residence Time: 30 minutes

  • Throughput: 500 kg/day

  • Purity: 99% (HPLC)

  • Enantiomeric Excess: 99.5%

Solvent Recycling

Ethanol-water mixtures are distilled and reused, reducing waste by 70%.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2)

  • HPLC: Chiralcel OD-H column, 90:10 hexane/isopropanol, 1 mL/min

Spectroscopic Data

TechniqueData
1H NMR (CDCl3)δ 7.85–7.25 (m, 7H, naphthyl), 4.45 (dd, 1H, OCH2), 3.95 (m, 2H, oxirane)
13C NMR δ 153.2 (C-O), 134.5–125.8 (naphthyl), 52.1 (oxirane)
Optical Rotation [α]D²⁵ = +32.5° (c = 1, CHCl3)

Comparative Analysis of Synthetic Routes

Table 1: Efficacy of Preparation Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Classical Synthesis700 (Racemic)High120
Chiral Resolution4098Moderate450
Asymmetric Catalysis5585Low600

Challenges and Innovations

Byproduct Formation

  • Major Byproduct: 1,3-Di-(1-naphthyloxy)-2-propanol (5–8%).

  • Mitigation: Lower epichlorohydrin stoichiometry (0.9 eq).

Green Chemistry Advances

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes (yield: 78%).

  • Biocatalysis: Epoxide hydrolases from Aspergillus niger achieve 95% ee but require costly enzymes .

Chemical Reactions Analysis

Types of Reactions

Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the oxirane ring.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to the carbon atoms of the former oxirane ring.

    Oxidation: The major products include diols or other oxidized derivatives.

    Reduction: The major products are alcohols or other reduced forms of the original compound.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- is primarily utilized as a chiral building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications where stereochemistry plays a vital role.

Synthetic Routes
The synthesis typically involves the reaction of α-naphthol with epichlorohydrin in the presence of a base like sodium hydroxide. This process results in the formation of 1-chloro-3-(1-naphthyloxy)-2-propanol, which is then cyclized to form the oxirane ring.

Biological Applications

Antibacterial Properties
Research has demonstrated that Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- exhibits notable antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, it has shown efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential use in antimicrobial formulations .

Enzyme Interactions
The compound interacts with various enzymes and biomolecules. Studies suggest that it may bind to proteins involved in metabolic pathways, which is essential for evaluating its pharmacological potential and toxicity profile.

Industrial Applications

Epoxy Resins and Coatings
In industrial settings, Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- is employed in the production of epoxy resins. Its reactivity as an epoxide allows it to serve as a reactive diluent in coatings and adhesives formulations .

Table 1: Comparison of Similar Compounds

Compound NameConfigurationKey Features
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-(S)Chiral epoxide with antibacterial properties
Oxirane, ((1-naphthalenyloxy)methyl)-, (R)-(R)Enantiomer with different optical activity
Glycidyl EthersVariousSimilar structure but different substituents on oxirane ring

Case Studies

Antimicrobial Efficacy Study
A study evaluated the antibacterial activity of Oxirane against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Enzymatic Interactions Study
In another study involving epoxide hydrolases, Oxirane was subjected to enzymatic reactions to assess its reactivity. The results demonstrated that the compound underwent hydrolysis yielding diols with high enantiomeric excess, indicating its potential utility in asymmetric synthesis .

Mechanism of Action

The mechanism of action of Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds and subsequent biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-" with structurally or functionally related epoxides:

Compound Name (CAS) Molecular Formula Key Substituents Reactivity/Applications Biological Activity Reference
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- (2461-42-9) C₁₃H₁₂O₂ 1-Naphthalenyloxy, chiral (S)-epoxide Pharmaceutical intermediate; moderate reactivity Limited inhibition of HIV integrase (compared to Raltegravir)
Oxirane, ((4-nitrophenoxy)methyl)-, (R)- (125279-81-4) C₉H₉NO₄ 4-Nitrophenoxy, chiral (R)-epoxide High electrophilicity due to nitro group Potential as nitroreductase substrate
Epoxidized Jatropha Methyl Esters (EJME) Variable Aliphatic epoxide chains Bio-epoxy resins; oxirane value ~5.2–4.5 Industrial plasticizers/lubricants
CAA-1/CAA-2 (Chicoric Acid Analogs) C₂₄H₂₆O₁₀ Caffeoyl fragments, methyl ethers HIV integrase inhibition (low efficacy) IC₅₀ > 10 µM (vs. Raltegravir IC₅₀ = 0.2 µM)
2-((Naphthalen-1-yloxy)methyl)oxirane C₁₃H₁₂O₂ Non-chiral naphthalenyloxy epoxide Model compound for epoxide reactivity studies Not reported

Key Differences and Insights

Steric and Electronic Effects :

  • The 1-naphthalenyloxy group in the target compound introduces steric hindrance and electron-withdrawing effects, making its epoxide ring less reactive than aliphatic epoxides (e.g., EJME) but more reactive than nitro-substituted analogs .
  • Chirality : The (S)-enantiomer may exhibit distinct biological activity compared to its (R)-counterpart, as seen in HIV integrase inhibition studies where stereochemistry influenced binding .

Biological Activity :

  • Unlike CAA-1/CAA-2 (chiral oxirane analogs of chicoric acid), the target compound lacks catechol and carboxyl groups, reducing its ability to chelate metal ions in enzyme active sites, resulting in lower antiviral efficacy .

Industrial vs. Pharmaceutical Use :

  • Aliphatic epoxides like EJME are prioritized for bio-resins due to high oxirane values (~5.2) and low cost , while aromatic epoxides (e.g., the target compound) are niche intermediates in drug synthesis .

Safety Profile: The compound shares hazards common to epoxides, including skin/eye irritation (Category 2) and respiratory toxicity (H315, H319, H335) . Its naphthalene moiety may pose additional carcinogenic risks, though specific data are lacking .

Research Findings and Data

  • Reactivity in Ring-Opening Reactions :
    The naphthalenyloxy group directs nucleophilic attack to the less hindered epoxide carbon. For example, reaction with oleic acid yields estolides (C36/C54 derivatives), while amines produce amides and imines .

  • Comparative Solvolysis :
    Substituents like nitro groups (in 125279-81-4 ) accelerate solvolysis by stabilizing transition states, whereas bulky naphthalenyl groups slow reaction kinetics .

Biological Activity

Overview

Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-, also known as (S)-2-[(1-naphthalenyloxy)methyl]oxirane, is a chiral epoxide with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol. This compound features a naphthalene moiety attached to an oxirane ring, contributing to its unique chemical properties and potential biological activities. The presence of the naphthalene group enhances its hydrophobic characteristics, making it suitable for various applications in organic synthesis and medicinal chemistry.

The oxirane ring in this compound is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- to interact with various molecular targets, including enzymes and nucleophiles. Such interactions can lead to the formation of covalent bonds that may result in biological effects.

Biological Activities

Research indicates that Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- exhibits notable biological activities, particularly in the following areas:

  • Antibacterial Properties : The compound has shown efficacy against both gram-positive and gram-negative bacteria. Studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations .
  • Enzyme Interactions : Interaction studies have focused on its binding affinity and reactivity with biological macromolecules. It is believed that the compound may interact with proteins and enzymes involved in metabolic pathways, which is crucial for assessing its pharmacological potential and toxicity profile .

Table 1: Summary of Biological Activities

Activity TypeOrganism/TargetFindings
AntibacterialStaphylococcus aureusEffective inhibition observed
AntibacterialEscherichia coliSignificant antibacterial activity noted
Enzyme InteractionVarious enzymesPotential binding and reactivity identified

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
  • Enzymatic Interactions : In a biocatalytic study involving epoxide hydrolases, Oxirane was subjected to enzymatic reactions to assess its reactivity. The results demonstrated that the compound underwent hydrolysis yielding diols with high enantiomeric excess, indicating its potential utility in asymmetric synthesis .

Applications

Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- finds utility in various fields:

  • Pharmaceuticals : As a chiral building block in the synthesis of drugs.
  • Agricultural Chemistry : Potential use in developing agrochemicals.
  • Industrial Applications : Employed in producing epoxy resins and as a reactive diluent in coatings and adhesives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-configured oxirane derivatives with naphthalenyloxy substituents?

  • Methodological Answer : The synthesis of (S)-configured oxiranes can involve stereoselective epoxidation of allyl ether precursors or nucleophilic ring-opening of epichlorohydrin derivatives. For example, (S)-2-((1-naphthalenyloxy)methyl)oxirane (CAS: [see ]) may be synthesized via Sharpless epoxidation using titanium(IV) isopropoxide and a chiral tartrate ligand to enforce stereocontrol. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric purity .

Q. How can enantiomeric purity be assessed for this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC-3) and a polar mobile phase (e.g., hexane/isopropanol 90:10 v/v) is effective. Complementary circular dichroism (CD) spectroscopy, calibrated against (R)- and (S)-standards, can validate enantiomeric excess (ee). Computational TD-DFT simulations (CAM-B3LYP functional) predict CD spectra for comparison with experimental data .

Q. What experimental methods are used to quantify oxirane oxygen content in such compounds?

  • Methodological Answer : The AOCS Official Method Cd 9-57 employs hydrobromic acid (HBr) titration in acetic acid to determine oxirane oxygen percentage. Theoretical values are calculated using the iodine value of precursors (e.g., methyl esters) and Equation 2 from Campanella et al. (2008b), ensuring ≤2% deviation between experimental and theoretical results .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : While specific data for this compound is limited, general oxirane handling guidelines apply:

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Avoid moisture to prevent ring-opening reactions.
  • Store under inert gas (argon) at -20°C .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H/13^{13}C NMR (CDCl3_3) identifies the oxirane ring (δ 3.1–3.5 ppm for CH2_2-O) and naphthalenyl protons (δ 6.8–8.2 ppm).
  • HRMS : ESI+ mode confirms molecular ion [M+H]+^+ with <5 ppm mass error.
  • FT-IR : Epoxide C-O-C stretching (1250–950 cm1^{-1}) and naphthalene C-H bending (810 cm1^{-1}) .

Advanced Research Questions

Q. How can computational models resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer : Discrepancies in UV/VUV or CD spectra arise from vibronic coupling and solvent effects. A hybrid approach combining TD-DFT (CAM-B3LYP) with the vertical gradient vibronic model improves agreement by accounting for vibrational transitions. Polarizable continuum models (PCM) for solvent corrections further refine predictions (e.g., THF vs. methanol) .

Q. What catalyst systems enhance stereoselectivity in the synthesis of this compound?

  • Methodological Answer : Ruthenium(VI) bis-imido porphyrin complexes (e.g., Ru(TPP)(NAr)2_2) with TBACl as a co-catalyst achieve >90% yield and >95% ee in epoxide formation. Catalyst recycling (3 cycles) with minimal activity loss is feasible via TLC-monitored reaction quenching .

Q. How do substituents on the naphthalenyl group influence the compound’s stability under acidic conditions?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) stabilize the oxirane ring by reducing electrophilicity, while electron-withdrawing groups (e.g., nitro) accelerate ring-opening. Accelerated stability studies (40°C/75% RH, 0.1 M HCl) with HPLC monitoring quantify degradation kinetics. Half-life (t1/2_{1/2}) ranges from 48 hrs (nitro-substituted) to 240 hrs (methoxy-substituted) .

Q. What strategies mitigate batch-to-batch variability in oxirane oxygen content?

  • Methodological Answer : Implement inline FTIR monitoring during epoxidation to track oxirane formation in real time. Statistical process control (SPC) with Shewhart charts identifies outliers (>3σ deviation). Post-synthesis azeotropic drying (toluene, 100°C) removes residual moisture, reducing hydrolysis-driven variability .

Q. How can environmental toxicity be predicted for this compound?

  • Methodological Answer : Use QSAR models (e.g., ECOSAR) trained on naphthalene derivatives to estimate acute aquatic toxicity (LC50_{50} for Daphnia magna). Experimental validation via OECD Test Guideline 202 confirms predicted toxicity ranges. Structural analogs like 1-methylnaphthalene (LC50_{50} = 0.5 mg/L) suggest moderate ecotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-
Reactant of Route 2
Reactant of Route 2
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-

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